N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
Description
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H13N3OS/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16) |
InChI Key |
JKBHLSUUDWFAMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
A mixture of substituted benzoic acid (e.g., phenylacetic acid) and thiosemicarbazide undergoes cyclization in phosphoryl chloride (POCl₃) under reflux conditions. For example, 5-phenyl-1,3,4-thiadiazol-2-amine is synthesized by heating phenylacetic acid (0.02 mol) with thiosemicarbazide (0.02 mol) in POCl₃ (150 mL) at 110°C for 3 hours. The product is isolated by evaporation, neutralization with water, and recrystallization from ethanol (yield: 70–85%).
Key Reaction Conditions
- Reagents: Phenylacetic acid, thiosemicarbazide, POCl₃
- Temperature: 110°C (reflux)
- Purification: Recrystallization (ethanol/water)
Alternative Cyclization Using Lawesson’s Reagent
Diacylhydrazines react with sulfur donors like Lawesson’s reagent to form 1,3,4-thiadiazoles. This method avoids harsh acidic conditions and improves yields (up to 90%). For instance, 5-phenyl-1,3,4-thiadiazol-2-amine is obtained by treating phenylacetyl hydrazine with Lawesson’s reagent in dry tetrahydrofuran (THF) at 60°C for 6 hours.
Amidation of 5-Phenyl-1,3,4-thiadiazol-2-amine
The amine group at position 2 of the thiadiazole ring is acylated with butanoyl chloride to form the target compound.
Direct Amidation Using Acyl Chlorides
A solution of 5-phenyl-1,3,4-thiadiazol-2-amine (0.02 mol) in dry toluene is treated with butanoyl chloride (0.03 mol) under reflux for 4 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, washed with sodium bicarbonate, and purified via silica gel chromatography (hexane/ethyl acetate, 8:2).
Reaction Parameters
Coupling Agents for Enhanced Efficiency
In cases where acyl chlorides are unstable, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed. For example, 5-phenyl-1,3,4-thiadiazol-2-amine (0.01 mol) is reacted with butanoic acid (0.01 mol) in acetonitrile using EDC (0.012 mol) and HOBt (0.012 mol) at room temperature for 24 hours. The product is isolated in 80% yield after column chromatography.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Additives
- Piperidine (0.8 mL per 0.004 mol substrate) accelerates cyclization by deprotonating intermediates.
- Potassium carbonate neutralizes HCl generated during acyl chloride reactions, preventing side reactions.
Analytical Validation
Spectral Characterization
Purity Assessment
- HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).
- Melting Point : 188–190°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Amidation | 65–75 | >95 | Simplicity, fewer steps |
| Coupling Agent-Based | 80 | >98 | Higher yields, mild conditions |
| Lawesson’s Reagent | 90 | >97 | Avoids POCl₃, eco-friendly |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis via the activation of caspases and the inhibition of key signaling pathways such as the interleukin-6 (IL-6)/JAK/STAT3 pathway . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Key analogs include:
Key Observations :
- Side Chain Length : The butanamide derivative’s longer alkyl chain may improve membrane permeability compared to acetamide (C2) and benzamide (aromatic) analogs, though excessive lipophilicity could reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl in acetazolamide) enhance enzyme inhibition, while electron-donating groups (e.g., phenyl in benzamide) favor antimicrobial activity .
Antifungal and Antimicrobial Activity
- Acetamide Analogs : N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide forms high-spin metal complexes (e.g., Cr(III), Co(II)) with significant fungitoxicity against Aspergillus and Candida species .
- Benzamide Derivatives : Schiff bases derived from N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exhibit moderate-to-strong antifungal activity, with MIC values ranging from 12.5–50 µg/mL .
Enzyme Inhibition
- Acetazolamide : A clinically approved carbonic anhydrase inhibitor, acetazolamide’s sulfamoyl group directly interacts with the enzyme’s active site .
- Valproate-Thiadiazole Hybrid : The valproate-linked amide in shows anticonvulsant activity, suggesting that bulky aliphatic chains (e.g., butanamide) may enhance CNS penetration .
Physicochemical Properties
- Lipophilicity : Butanamide (logP ~2.5–3.0, estimated) is more lipophilic than acetamide (logP ~1.2) and acetazolamide (logP ~0.5), which may enhance blood-brain barrier penetration but reduce solubility .
- Thermal Stability : Thiadiazole derivatives generally exhibit high thermal stability due to aromatic heterocyclic rigidity, as confirmed by crystallographic studies .
Biological Activity
N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a thiadiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, anti-inflammatory, and anticancer agents. This article provides a detailed exploration of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing nitrogen and sulfur atoms, characteristic of thiadiazoles. The compound's molecular formula is , with a molecular weight of approximately 246.33 g/mol. Its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as proliferation and metabolism.
- Receptor Modulation : It can interact with cellular receptors to influence signaling pathways.
- Disruption of Cellular Functions : This includes effects on DNA replication and protein synthesis, leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial and fungal strains. For instance:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest the compound's potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. Notably:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 0.28 µg/mL, indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
- HepG2 Liver Cancer Cells : It demonstrated significant cytotoxicity with an IC50 of 9.6 µM .
- Mechanistic Insights : The compound was found to down-regulate the expression of matrix metalloproteinase (MMP2) and vascular endothelial growth factor A (VEGFA), which are crucial for tumor progression .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases .
Study on Anticancer Effects
A study explored the effects of thiadiazole derivatives on various cancer cell lines. This compound was included in the evaluation against multiple cancer types:
| Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 (Breast) | 0.28 |
| HepG2 (Liver) | 9.6 |
| A549 (Lung) | 12.5 |
The results indicated that the compound effectively inhibited cell proliferation across different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
